

Application Notes and Protocols for the Synthesis and Purification of Squalamine Lactate

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Compound of Interest

Compound Name: Squalamine Lactate

Cat. No.: B15565388

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Audience: Researchers, scientists, and drug development professionals.

Introduction:

Squalamine is a cationic, amphipathic aminosterol first isolated from the tissues of the dogfish shark, *Squalus acanthias*.^{[1][2]} It is composed of a cholestane steroid core linked to the polyamine spermidine.^{[1][3]} **Squalamine lactate** is the lactate salt form of squalamine developed for clinical investigation due to its broad-spectrum antimicrobial and anti-angiogenic properties.^[1] Notably, it has been investigated for the treatment of neovascular age-related macular degeneration (AMD). The complex structure of squalamine has made its chemical synthesis a significant focus of research, providing a more scalable and reliable source than isolation from natural sources. This document provides detailed protocols for the chemical synthesis and purification of **squalamine lactate**, along with relevant data and diagrams.

Data Presentation

Table 1: Physicochemical Properties and Purity of **Squalamine Lactate**

Property	Value	References
Molecular Formula	C37H73N3O9S (hydrate)	
Molecular Weight	736.1 g/mol (hydrate)	
Parent Compound	Squalamine	
Parent Formula	C34H65N3O5S	
Parent Molecular Weight	628.0 g/mol	
Appearance	Lyophilized powder	
Purity	>97% (research-grade)	

Experimental Protocols

Protocol 1: Synthesis of Squalamine via Reductive Amination

This protocol outlines a key step in the total synthesis of squalamine, the coupling of the polyamine side chain to the steroid core via reductive amination. This method is adapted from synthetic strategies described in the literature.

Objective: To synthesize squalamine by coupling a 3-keto-cholestane intermediate with a protected spermidine equivalent.

Materials:

- 3-keto-7 α -hydroxy-24R-sulfate-cholestane (or a similarly functionalized steroid intermediate)
- N-(3-aminopropyl)-N-(4-aminobutyl)-1,3-propanediamine (spermidine) or a suitable protected derivative
- Sodium cyanoborohydride (NaBH₃CN) or Sodium borohydride (NaBH₄)
- Anhydrous methanol
- Dichloromethane

- Water
- Silica gel for column chromatography
- Argon or Nitrogen gas (for inert atmosphere)
- Two-necked round-bottom flask
- Magnetic stirrer
- Dry ice/acetone bath

Procedure:

- **Reaction Setup:** In a two-necked round-bottom flask under an inert argon atmosphere, dissolve the 3-keto-cholestane intermediate in anhydrous methanol.
- **Imine Formation:** Add the spermidine equivalent to the solution and stir the mixture at room temperature for 12 hours to facilitate the formation of the imine intermediate.
- **Reduction:** Cool the flask to $-78\text{ }^{\circ}\text{C}$ using a dry ice/acetone bath.
- **Reducing Agent Addition:** Add sodium borohydride (2.5 equivalents) portion-wise to the cold, stirring mixture. Continue stirring for an additional 2 hours at this temperature to reduce the imine to the secondary amine.
- **Quenching:** Quench the reaction by the slow addition of water and allow the mixture to warm to room temperature while stirring for 20-30 minutes.
- **Extraction:** Extract the crude product with an appropriate organic solvent such as dichloromethane.
- **Purification:** Wash the organic layer, dry it, and purify the crude product by column chromatography on silica gel to yield the squalamine free base.

Protocol 2: Preparation and Purification of Squalamine Lactate Salt

This protocol describes the conversion of the crude squalamine free base into the solid lactate salt, which is often more stable and suitable for pharmaceutical applications.

Objective: To form and purify the crystalline lactate salt of squalamine.

Materials:

- Crude squalamine (from Protocol 1)
- Anhydrous ethanol
- L-(+)-Lactic acid (90% aqueous solution)
- Reactor (75-L) equipped with a mechanical stirrer, addition funnel, thermocouple, and nitrogen inlet
- Filtration apparatus
- Vacuum oven

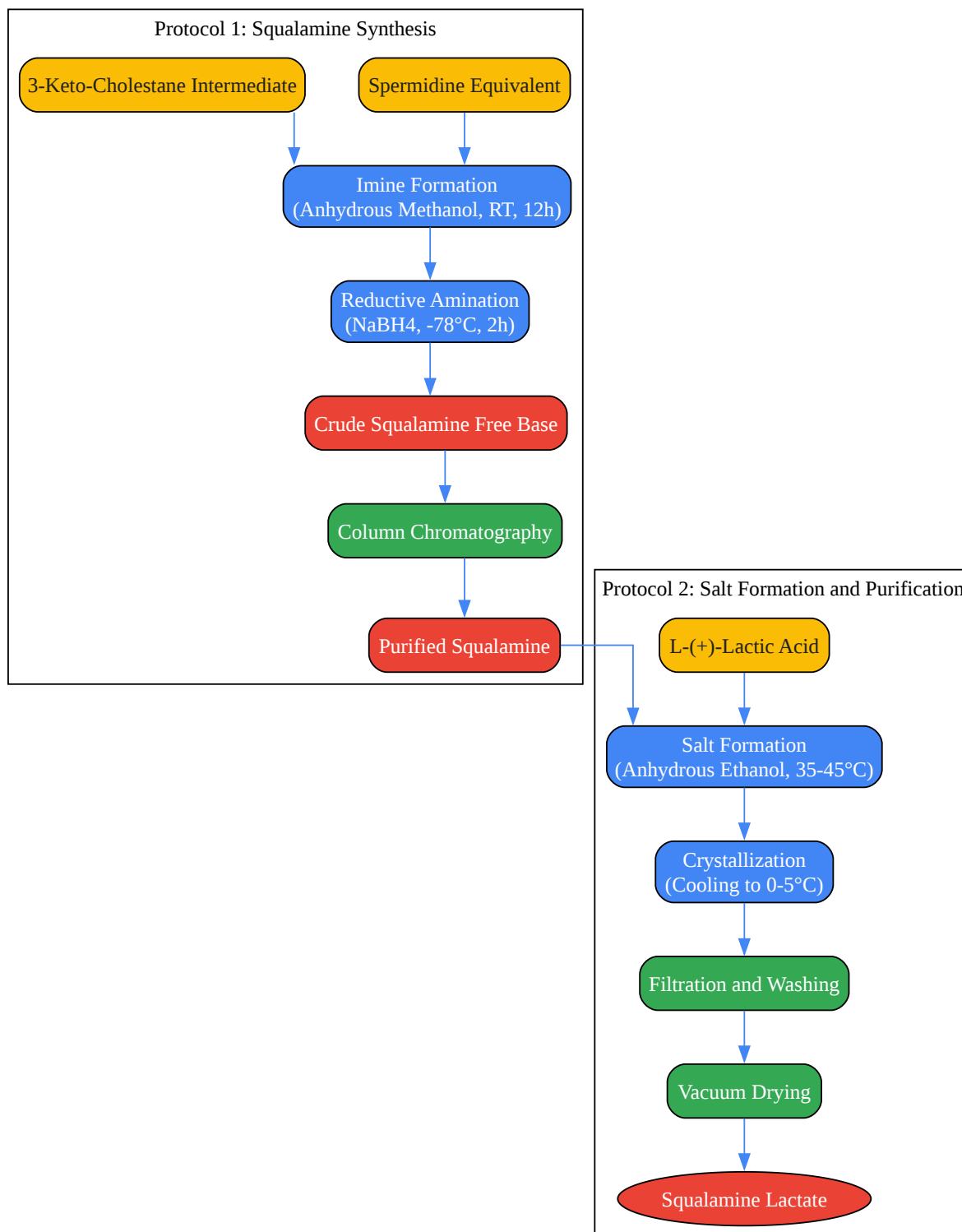
Procedure:

- **Dissolution:** Charge the reactor with crude squalamine and anhydrous ethanol. Stir the mixture and heat to 35-45 °C until all solids dissolve.
- **Lactic Acid Solution Preparation:** In a separate container, prepare a solution of L-(+)-lactic acid in anhydrous ethanol.
- **Salt Formation:** Slowly add the lactic acid solution to the squalamine solution over 1-2 hours, maintaining the internal temperature at 35-45 °C. After the addition is complete, hold the mixture at this temperature for 1 hour.
- **Crystallization:** Cool the mixture to 20-25 °C over 1 hour to allow for the precipitation of the solid. Continue cooling to 0-5 °C and hold for at least 3 hours.
- **Isolation:** Isolate the solid product by filtration and wash the filter cake with cold (0-5 °C) anhydrous ethanol.

- Drying: Dry the product under vacuum at 40-50 °C to a constant weight to yield **squalamine lactate**.

Visualizations

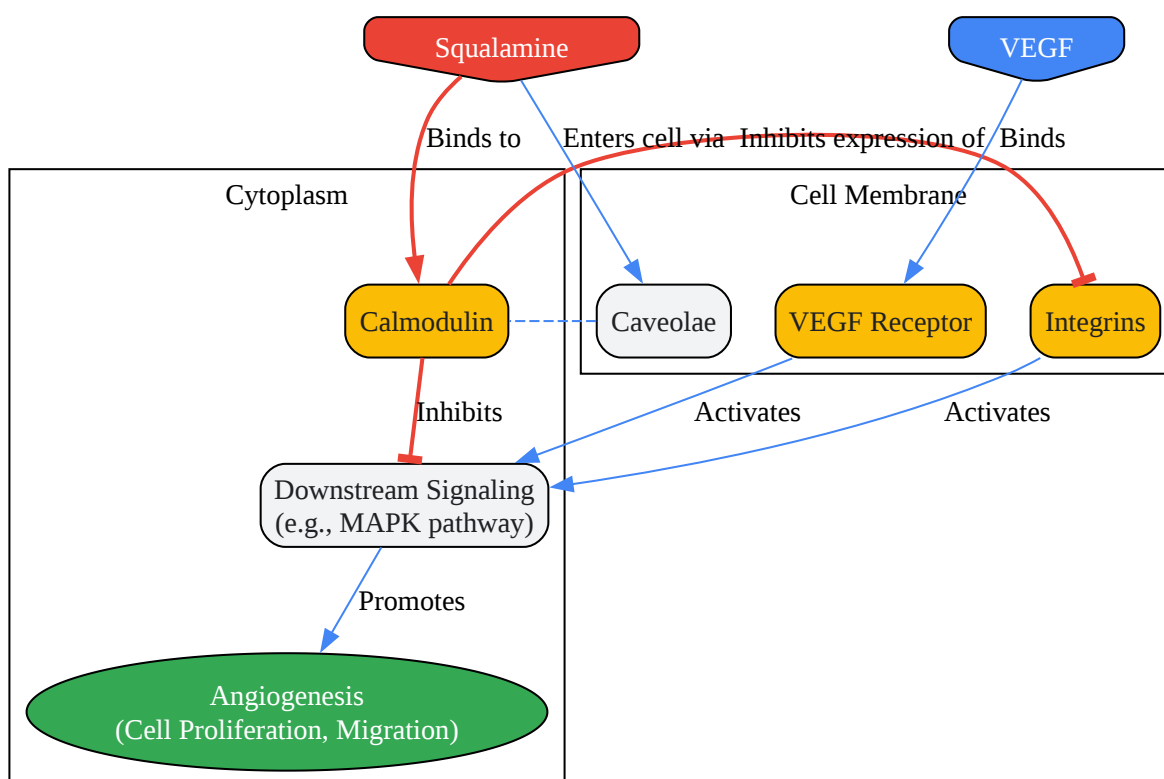
Diagram 1: Synthesis and Purification Workflow



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Caption: Workflow for the synthesis and purification of **squalamine lactate**.

Diagram 2: Squalamine's Anti-Angiogenic Signaling Pathway



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Caption: Squalamine's inhibition of the VEGF signaling pathway.

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